molecular formula C17H21NO2S B173676 3-(Morpholin-4-yl)-3-phenyl-3-(thiophen-2-yl)propan-1-ol CAS No. 1227-99-2

3-(Morpholin-4-yl)-3-phenyl-3-(thiophen-2-yl)propan-1-ol

Cat. No.: B173676
CAS No.: 1227-99-2
M. Wt: 303.4 g/mol
InChI Key: OHRLYBVVIVCIHE-UHFFFAOYSA-N
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Description

3-(Morpholin-4-yl)-3-phenyl-3-(thiophen-2-yl)propan-1-ol is an organic compound that features a morpholine ring, a phenyl group, and a thiophene ring attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholin-4-yl)-3-phenyl-3-(thiophen-2-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the Michael addition of morpholine to chalcones, followed by subsequent reactions to introduce the phenyl and thiophene groups. The reaction conditions typically involve the use of catalysts such as 1,3-bis(carboxymethyl)imidazolium chloride to facilitate the Michael addition .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. The choice of catalysts and solvents is crucial to ensure the scalability and sustainability of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholin-4-yl)-3-phenyl-3-(thiophen-2-yl)propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or organometallic compounds under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce various alcohol derivatives. Substitution reactions can introduce different functional groups onto the phenyl or thiophene rings.

Scientific Research Applications

3-(Morpholin-4-yl)-3-phenyl-3-(thiophen-2-yl)propan-1-ol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a potential candidate for studying biological interactions and pathways.

    Medicine: Its unique structure may offer therapeutic potential in drug development.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Morpholin-4-yl)-3-phenyl-3-(thiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with biological receptors, while the phenyl and thiophene rings can participate in various binding interactions. These interactions can modulate biological pathways and exert specific effects, making the compound a valuable tool in research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Morpholin-4-yl)-3-phenyl-3-(thiophen-2-yl)propan-1-ol is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties

Properties

CAS No.

1227-99-2

Molecular Formula

C17H21NO2S

Molecular Weight

303.4 g/mol

IUPAC Name

3-morpholin-4-yl-1-phenyl-1-thiophen-2-ylpropan-1-ol

InChI

InChI=1S/C17H21NO2S/c19-17(16-7-4-14-21-16,15-5-2-1-3-6-15)8-9-18-10-12-20-13-11-18/h1-7,14,19H,8-13H2

InChI Key

OHRLYBVVIVCIHE-UHFFFAOYSA-N

SMILES

C1COCCN1C(CCO)(C2=CC=CC=C2)C3=CC=CS3

Canonical SMILES

C1COCCN1CCC(C2=CC=CC=C2)(C3=CC=CS3)O

Key on ui other cas no.

1227-99-2

Origin of Product

United States

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